molecular formula C23H23N3O2 B11118180 N,N'-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide

N,N'-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide

Cat. No.: B11118180
M. Wt: 373.4 g/mol
InChI Key: DHDGXGRVERSTAE-UHFFFAOYSA-N
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Description

N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide: is a synthetic organic compound that belongs to the class of pyridine dicarboxamides This compound is characterized by the presence of two 4-ethylphenyl groups attached to the nitrogen atoms of the pyridine-2,5-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide typically involves the condensation reaction between pyridine-2,5-dicarboxylic acid and 4-ethylphenylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: While specific industrial production methods for N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide

Comparison: N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide is unique due to the presence of 4-ethylphenyl groups, which impart distinct electronic and steric properties compared to other similar compounds. These differences can influence the compound’s reactivity, binding affinity, and overall stability in various applications .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-N,5-N-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide

InChI

InChI=1S/C23H23N3O2/c1-3-16-5-10-19(11-6-16)25-22(27)18-9-14-21(24-15-18)23(28)26-20-12-7-17(4-2)8-13-20/h5-15H,3-4H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

DHDGXGRVERSTAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)CC

Origin of Product

United States

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